9-Chloromethylphenanthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(chloromethyl)phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNQYTBSQNSROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241752 | |
| Record name | Phenanthrene, 9-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-05-3 | |
| Record name | 9-(Chloromethyl)phenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 9-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Chloromethyl)phenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J2QST4XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 9 Chloromethylphenanthrene
Direct Chloromethylation of Phenanthrene (B1679779): Mechanistic and Catalytic Considerations
Direct chloromethylation is a prominent method for synthesizing 9-chloromethylphenanthrene, involving an electrophilic aromatic substitution reaction on the phenanthrene ring. The reaction's efficacy and selectivity are highly dependent on the choice of reagents, catalysts, and reaction conditions.
Blanc Reaction and its Variants for Phenanthrene Chloromethylation
The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, is a classic and widely utilized method for introducing a chloromethyl group onto an aromatic ring. dtic.mil The reaction typically employs formaldehyde and hydrogen chloride in the presence of a catalyst. dtic.milnih.gov For phenanthrene, electrophilic substitution preferentially occurs at the C9 and C10 positions due to the higher electron density and the ability to form a more stable carbocation intermediate. Under the kinetic control typical for chloromethylation, the 9-substituted product is predominantly formed.
One of the most effective applications of this reaction to phenanthrene involves its treatment with paraformaldehyde and a combination of acids to yield this compound in high yield. espublisher.com
| Reactant | Reagents | Catalyst/Solvent System | Temperature | Yield (%) | Reference |
| Phenanthrene | Paraformaldehyde, aq. HCl | Acetic Acid, Phosphoric Acid | 85 °C | 90% | espublisher.com |
This interactive table summarizes the optimized conditions for the synthesis of this compound via a variant of the Blanc Reaction.
The most common and cost-effective reagents for the Blanc reaction are formaldehyde, often in its polymeric form as paraformaldehyde, and hydrogen chloride. commonorganicchemistry.comdoubtnut.com This system generates the electrophilic species required to attack the aromatic ring of phenanthrene. The reaction involves the acid-catalyzed depolymerization of paraformaldehyde to formaldehyde, which is then protonated to form a highly electrophilic hydroxymethyl cation (⁺CH₂OH) or a related species. commonorganicchemistry.com This electrophile then attacks the electron-rich 9-position of phenanthrene, followed by rearomatization. The resulting 9-hydroxymethylphenanthrene is subsequently converted to this compound under the acidic reaction conditions. dtic.milnih.gov
Protic acids play a crucial role in the chloromethylation process. espublisher.com Hydrochloric acid (HCl) serves as both a reactant and a catalyst. It protonates formaldehyde, thereby increasing the electrophilicity of the carbonyl carbon, which facilitates the attack by the phenanthrene ring. dtic.milnih.gov In the specific synthesis of this compound, a combination of phosphoric acid (H₃PO₄) and acetic acid (AcOH) is used alongside aqueous HCl. espublisher.com Phosphoric acid acts as a strong acid catalyst and a condensing agent, while acetic acid often serves as a co-solvent to ensure the homogeneity of the reaction mixture. espublisher.com The use of a strong protic acid catalyst system can be sufficient to drive the reaction without the need for a Lewis acid. espublisher.com
In many Blanc reactions, a Lewis acid catalyst is employed to enhance the electrophilicity of the chloromethylating agent. doubtnut.com Zinc chloride (ZnCl₂) is the most frequently used catalyst for this purpose. dtic.milcommonorganicchemistry.com Other Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and ferric chloride (FeCl₃) have also been utilized. commonorganicchemistry.comacs.org The mechanism with a Lewis acid involves the coordination of the catalyst with the oxygen atom of formaldehyde, which polarizes the C=O bond and makes the carbon atom more susceptible to nucleophilic attack by the aromatic ring. researchgate.net The catalyst facilitates the formation of a potent electrophile, which may be a chlorocarbenium ion (⁺CH₂Cl) in the presence of zinc chloride. dtic.mil While the highly efficient synthesis of this compound can be achieved with protic acids alone, Lewis acids are essential catalysts for the chloromethylation of less reactive aromatic substrates. espublisher.comdoubtnut.com
Utilization of Chloromethyl Methyl Ether and Bis(chloromethyl) Ether
An alternative and often more reactive chloromethylating agent is chloromethyl methyl ether (CH₃OCH₂Cl). nih.govespublisher.com This reagent can introduce the chloromethyl group onto aromatic rings under milder conditions than the traditional formaldehyde/HCl system. espublisher.com The reaction with chloromethyl methyl ether is also catalyzed by Lewis acids and proceeds via electrophilic aromatic substitution. nih.gov
Bis(chloromethyl) ether is another potent chloromethylating agent. espublisher.comresearchgate.net However, its use is severely restricted due to its classification as a potent human carcinogen. dtic.milnih.gov It is also known to be a potential byproduct in small amounts during the classic Blanc reaction, necessitating careful handling and safety precautions. nih.govlibretexts.org
Alternative Synthetic Routes and Precursor Utilization
Beyond direct chloromethylation of the parent hydrocarbon, this compound can be synthesized through the functional group transformation of other 9-substituted phenanthrene precursors. This approach is particularly useful when direct chloromethylation is either low-yielding or produces undesirable isomers. A common strategy involves the synthesis of phenanthrene-9-methanol, followed by its conversion to the target chloride.
The synthesis of the key intermediate, phenanthrene-9-methanol, can be achieved via the reduction of phenanthrene-9-carboxylic acid or its corresponding esters. Phenanthrene-9-carboxylic acid can be prepared by the direct carboxylation of phenanthrene using a Lewis acid like aluminum bromide (AlBr₃) and carbon dioxide. libretexts.org The subsequent reduction of the carboxylic acid or its ester derivative to the primary alcohol can be accomplished using standard reducing agents such as lithium aluminum hydride (LiAlH₄).
Once phenanthrene-9-methanol is obtained, it can be readily converted to this compound. A standard and effective method for this transformation is the reaction of the alcohol with thionyl chloride (SOCl₂). This reaction typically proceeds with high efficiency, where the hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion. doubtnut.com The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and easily removed from the reaction mixture. This two-step sequence provides a reliable alternative pathway to this compound.
Synthesis from Phenanthrene-9-carboxylic Acids
The conversion of phenanthrene-9-carboxylic acid to this compound is a two-step process involving the reduction of the carboxylic acid to the corresponding alcohol, followed by chlorination.
Reduction of Phenanthrene-9-carboxylic Acid to 9-Hydroxymethylphenanthrene:
The initial step involves the reduction of the carboxyl group. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of carboxylic acids to primary alcohols. researchgate.netmasterorganicchemistry.com The reaction proceeds via an acid-base reaction between the acidic carboxylic acid and the basic hydride reagent, followed by the reduction of the resulting salt. masterorganicchemistry.com
A typical procedure would involve dissolving phenanthrene-9-carboxylic acid in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and then carefully adding a solution of lithium aluminum hydride. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, a careful workup procedure is necessary to decompose the excess hydride and any aluminum complexes. This is usually achieved by the sequential addition of water and a sodium hydroxide solution. researchgate.net
Chlorination of 9-Hydroxymethylphenanthrene:
The subsequent step is the conversion of the newly formed hydroxyl group to a chloro group. Several reagents can be employed for this transformation, with thionyl chloride (SOCl₂) being a common and effective choice. researchgate.netresearchgate.net The reaction of an alcohol with thionyl chloride produces the corresponding alkyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride, which drives the reaction to completion. google.com
The chlorination is typically performed by treating 9-hydroxymethylphenanthrene with thionyl chloride, often in the presence of a small amount of a base like pyridine to neutralize the generated HCl. scispace.com The reaction can be carried out in an inert solvent such as benzene (B151609) or dichloromethane.
Derivatization of Hydroxymethylphenanthrene
As detailed in the preceding section, 9-hydroxymethylphenanthrene serves as a direct precursor to this compound. The key transformation is the substitution of the hydroxyl group with a chlorine atom. Thionyl chloride is a preferred reagent for this conversion due to its high reactivity and the formation of gaseous byproducts that are easily removed from the reaction mixture. researchgate.netresearchgate.netgoogle.com
An alternative, though less direct route, could involve the conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with a chloride salt. However, the direct chlorination with thionyl chloride is generally more efficient.
Optimization of Reaction Conditions and Yield Enhancement
The direct chloromethylation of phenanthrene offers a more direct route to this compound. A documented method involves the reaction of phenanthrene with paraformaldehyde, aqueous hydrochloric acid, and phosphoric acid. thieme-connect.de The optimization of such reactions is crucial for maximizing yield and minimizing byproducts.
Solvent Effects on Chloromethylation Efficiency
The choice of solvent can significantly impact the efficiency of chloromethylation reactions. The polarity of the solvent can influence the solubility of reactants and stabilize charged intermediates in the electrophilic aromatic substitution mechanism. researchgate.netresearchgate.net For polycyclic aromatic hydrocarbons (PAHs), the solvent used can affect response factors in chromatographic analysis, indicating a strong interaction between the solvent and the PAH. researchgate.net While specific studies on solvent effects for this compound are not detailed, general principles suggest that solvents that can dissolve both the nonpolar phenanthrene and the polar reagents would be beneficial. Acetic acid is often used as a co-solvent in chloromethylation reactions of aromatic hydrocarbons. researchgate.net
Temperature and Reaction Time Optimization
Temperature and reaction time are critical parameters in the synthesis of this compound. In a reported procedure for the chloromethylation of phenanthrene, the reaction is carried out at 85°C. thieme-connect.de Optimization of these parameters is essential to ensure complete reaction while minimizing the formation of undesired byproducts, such as diarylmethanes, which can arise from the reaction of the product with the starting material. For the chloromethylation of other aromatic compounds, such as biphenyl, the dependence of the yield on temperature and reaction duration has been studied to determine optimal conditions. thieme-connect.de
| Parameter | Condition | Outcome |
| Reactants | Phenanthrene, Paraformaldehyde, aq. HCl, H₃PO₄ | This compound |
| Temperature | 85°C | High Yield (90%) |
| Reference | thieme-connect.de |
Purification Techniques for this compound
After synthesis, this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include recrystallization and column chromatography.
Recrystallization: This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent or solvent mixture. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Common solvent mixtures for recrystallization of organic compounds include heptane/ethyl acetate and methanol/water. reddit.com
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). rochester.eduorgsyn.org The choice of eluent system is crucial for achieving good separation. For nonpolar compounds like phenanthrene derivatives, a mixture of a nonpolar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane is often used. youtube.com
Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally friendly synthetic methods have led to the exploration of green chemistry principles in chloromethylation reactions.
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants that are soluble in immiscible phases, such as an aqueous phase containing the chloromethylating agent and an organic phase with the aromatic substrate. crdeepjournal.orgiosrjournals.orgbiomedres.usptfarm.pl A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the reactive species across the phase boundary, thereby increasing the reaction rate and often allowing for milder reaction conditions. iosrjournals.orgphasetransfer.com The use of PTC can reduce the need for harsh solvents and large excesses of reagents. crdeepjournal.org For the chloromethylation of aromatic hydrocarbons, a catalytic system consisting of zinc chloride, acetic acid, sulfuric acid, and PEG-800 in an aqueous medium under PTC conditions has been shown to be effective. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating. researchgate.netnih.govnih.govmdpi.com This is due to the efficient and direct heating of the reaction mixture. researchgate.net Microwave-assisted synthesis is considered a green chemistry approach as it can reduce energy consumption and the use of solvents. researchgate.net While specific applications to the synthesis of this compound are not widely reported, the microwave-assisted extraction of PAHs from various matrices suggests that this technology is applicable to phenanthrene derivatives. nih.govnih.gov
Advanced Reactivity and Mechanistic Studies of 9 Chloromethylphenanthrene
Nucleophilic Substitution Reactions at the Chloromethyl Group
The presence of a chloromethyl group attached to the C9 position of the phenanthrene (B1679779) ring system renders 9-chloromethylphenanthrene susceptible to nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the chlorine atom, making it a target for attack by various nucleophiles. These reactions proceed via mechanisms analogous to those of other benzylic halides, primarily the SN1 and SN2 pathways. The specific mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Formation of Functionalized Phenanthrene Derivatives
Nucleophilic substitution reactions of this compound provide a versatile route for the synthesis of a wide array of functionalized phenanthrene derivatives. By varying the nucleophile, a diverse range of substituents can be introduced at the 9-methyl position. For instance, reaction with hydroxide or alkoxide ions yields the corresponding alcohols and ethers. Amines, both primary and secondary, can be employed to synthesize the corresponding 9-aminomethylphenanthrene derivatives. Similarly, cyanide ions can be used to introduce a cyanomethyl group, which can be further elaborated into other functional groups such as carboxylic acids or amines. Thiolates can be used to prepare the corresponding thioethers. These reactions significantly expand the synthetic utility of this compound as a building block in the preparation of more complex molecules.
Table 1: Examples of Functionalized Phenanthrene Derivatives from this compound This table is interactive. Click on the headers to sort.
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide | (9-Phenanthryl)methanol |
| Alkoxide | Sodium Ethoxide | 9-(Ethoxymethyl)phenanthrene |
| Amine | Ammonia | 9-(Aminomethyl)phenanthrene |
| Cyanide | Sodium Cyanide | 9-(Cyanomethyl)phenanthrene |
Kinetics and Thermodynamics of Substitution Reactions
The kinetics and thermodynamics of nucleophilic substitution reactions involving this compound are expected to be influenced by several factors. The stability of the potential carbocation intermediate at the 9-methyl position, which would be a benzylic-type carbocation stabilized by the adjacent phenanthrene ring system, suggests that an SN1 mechanism is plausible, particularly with weak nucleophiles and in polar protic solvents. The rate of an SN1 reaction would be dependent only on the concentration of the this compound.
Conversely, with strong nucleophiles and in polar aprotic solvents, an SN2 mechanism is likely to be favored. In an SN2 reaction, the rate is dependent on the concentrations of both the this compound and the nucleophile. The steric hindrance around the electrophilic carbon would also play a role in determining the reaction rate. Thermodynamically, the substitution reactions are generally favorable if the incoming nucleophile forms a stronger bond with the carbon atom than the bond being broken with the chloride leaving group.
Table 2: Factors Influencing the Kinetics of Substitution Reactions of this compound This table is interactive. Click on the headers to sort.
| Factor | Effect on SN1 Reaction Rate | Effect on SN2 Reaction Rate |
|---|---|---|
| Nucleophile Strength | No direct effect | Increases with stronger nucleophile |
| Solvent Polarity | Increases with more polar protic solvents | Increases with more polar aprotic solvents |
| Concentration of Substrate | Increases with higher concentration | Increases with higher concentration |
Electrophilic Aromatic Substitution on the Phenanthrene Core
The phenanthrene ring system is susceptible to electrophilic aromatic substitution, and the position of substitution is directed by the existing substituents. The chloromethyl group at the 9-position is an ortho-, para-directing deactivator. However, due to the complex nature of the phenanthrene system, electrophilic attack can occur at several positions. The positions most susceptible to electrophilic substitution in unsubstituted phenanthrene are the 9 and 10 positions. quora.compharmacyfreak.com The presence of the chloromethyl group at the 9-position will influence the regioselectivity of further substitutions.
Electrophilic substitution on this compound can lead to a mixture of products. For example, nitration or halogenation would be expected to occur at the available positions of the phenanthrene nucleus, with the exact distribution of isomers depending on the reaction conditions. The deactivating nature of the chloromethyl group would make these reactions slower than for unsubstituted phenanthrene.
Radical Reactions Involving the Chloromethyl Group
The chloromethyl group of this compound can participate in radical reactions. wikipedia.org Under initiation by UV light or a radical initiator, the carbon-chlorine bond can undergo homolytic cleavage to form a 9-phenanthrenemethyl radical. This radical is stabilized by resonance with the phenanthrene ring system. Once formed, this radical can participate in a variety of reactions. For instance, in the presence of a hydrogen donor, it can be reduced to 9-methylphenanthrene. In the presence of oxygen, it could potentially form a peroxide. Radical polymerization could also be initiated by this radical species.
A common radical reaction is free-radical halogenation. wikipedia.org While this compound already possesses a chlorine atom, further halogenation could potentially occur at other positions on the phenanthrene ring or, under forcing conditions, lead to the formation of a dichloromethyl or trichloromethyl group at the 9-position.
Cyclization and Rearrangement Reactions
The structure of this compound and its derivatives allows for various cyclization and rearrangement reactions, leading to the formation of more complex polycyclic aromatic systems.
Intramolecular Cyclialkylation and Cycliacylation Reactions
Derivatives of this compound can undergo intramolecular Friedel-Crafts type reactions to form new rings. For example, if a suitable nucleophilic aromatic ring is tethered to the 9-methyl position, an intramolecular cyclialkylation can occur. This would involve the formation of a carbocation at the benzylic position, which would then be attacked by the tethered aromatic ring, leading to a new fused ring system.
Similarly, intramolecular cycliacylation is also possible. If a carboxylic acid or acyl chloride functionality is introduced at a suitable position on a molecule containing the 9-phenanthrenemethyl moiety, an intramolecular Friedel-Crafts acylation could be induced, leading to the formation of a new cyclic ketone. These types of reactions are powerful tools for the synthesis of complex polycyclic aromatic hydrocarbons and their derivatives. d-nb.infomasterorganicchemistry.com
Table 3: Potential Products of Intramolecular Cyclization Reactions of this compound Derivatives This table is interactive. Click on the headers to sort.
| Reactant Derivative | Reaction Type | Product Type |
|---|---|---|
| 9-(Phenoxyethyl)phenanthrene | Intramolecular Cyclialkylation | Fused polycyclic ether |
Formation of Polycyclic Systems and Heterocycles
The rigid, electron-rich phenanthrene core of this compound, combined with the reactive chloromethyl group, provides a synthetically valuable scaffold for the construction of larger polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic frameworks.
One key approach to extending the polycyclic system involves Friedel-Crafts alkylation reactions. In this type of electrophilic aromatic substitution, the chloromethyl group, activated by a Lewis acid catalyst, generates a phenanthrylmethyl carbocation. This electrophile can then react with other aromatic compounds to form new carbon-carbon bonds, effectively fusing additional rings onto the phenanthrene structure. The choice of the aromatic reaction partner and the reaction conditions can be tailored to control the regioselectivity of the annulation, leading to a diverse array of complex PAHs.
Beyond the formation of all-carbon polycyclic systems, this compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles. For instance, it serves as a starting material in the multi-step synthesis of phenanthroindolizidine alkaloids, a class of natural products with significant biological activity. While direct cyclization to form these alkaloids from this compound is not typical, it serves as a crucial intermediate to introduce the phenanthrene moiety, which is later elaborated into the final heterocyclic structure through subsequent reaction sequences.
The general strategy for forming nitrogen heterocycles often involves the nucleophilic displacement of the chloride by a nitrogen-containing nucleophile. This initial step attaches a side chain that can then undergo intramolecular cyclization to form the heterocyclic ring fused to the phenanthrene backbone. The specific nature of the nucleophile and the subsequent cyclization conditions dictate the type of heterocycle formed.
| Reactant | Reagent/Conditions | Product Type | Ref. |
| Benzene (B151609) | Lewis Acid (e.g., AlCl₃) | Phenyl(phenanthren-9-yl)methane | General Friedel-Crafts |
| Pyrrolidine | Base | 9-(Pyrrolidin-1-ylmethyl)phenanthrene | Nucleophilic Substitution |
| Various Precursors | Multi-step synthesis | Phenanthroindolizidine Alkaloids | nih.govmdpi.com |
Role as a Key Intermediate in Complex Molecule Synthesis
The utility of this compound as a key intermediate extends beyond the direct formation of fused ring systems. Its ability to introduce the 9-phenanthrylmethyl group into a molecule makes it a valuable tool in the synthesis of a wide range of complex organic structures.
A notable example is its use in the preparation of β-(9-phenanthryl)propionic acid. This synthesis involves the reaction of this compound with a malonic ester, followed by hydrolysis and decarboxylation. The resulting propionic acid derivative can then be used in further synthetic transformations, for example, as a building block for more elaborate molecules.
The reactivity of the chloromethyl group allows for its conversion into a variety of other functional groups. For instance, it can be readily transformed into an aldehyde, an alcohol, a nitrile, or an amine. This functional group interconversion capability significantly enhances its versatility as an intermediate, allowing for the introduction of the phenanthrene moiety into a molecule at an early stage, with the chloromethyl handle being modified as needed for subsequent synthetic steps.
| Starting Material | Reagents | Intermediate Product | Final Product Application |
| This compound | Diethyl malonate, NaOEt; then H₃O⁺, Δ | Diethyl (phenanthren-9-ylmethyl)malonate | Precursor for β-(9-phenanthryl)propionic acid |
| This compound | NaCN | (Phenanthren-9-yl)acetonitrile | Intermediate for carboxylic acids, amines |
| This compound | H₂O, base | (Phenanthren-9-yl)methanol | Precursor for aldehydes, esters |
The strategic incorporation of the 9-phenanthrylmethyl unit via this compound is a recurring theme in the synthesis of molecules where the bulky, aromatic nature of the phenanthrene group is desired to impart specific physical or biological properties.
Spectroscopic and Analytical Characterization of 9 Chloromethylphenanthrene and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.
Proton NMR (¹H NMR) spectroscopy of 9-Chloromethylphenanthrene would be expected to provide distinct signals for the aromatic protons of the phenanthrene (B1679779) core and the methylene protons of the chloromethyl group. The aromatic region (typically δ 7.0-9.0 ppm) would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the phenanthrene rings. The specific chemical shifts and coupling constants of these aromatic protons would be influenced by their positions relative to each other and the chloromethyl substituent. The protons of the -CH₂Cl group are expected to appear as a singlet in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring system.
For comparison, the ¹H NMR spectrum of the isomeric 9-(Chloromethyl)anthracene shows aromatic protons in the range of δ 7.44-8.41 ppm and a characteristic singlet for the chloromethyl protons at δ 5.53 ppm. chemicalbook.com Similarly, for 9-methylphenanthrene, the aromatic protons appear between δ 7.41 and 8.57 ppm, while the methyl protons are observed at δ 2.69 ppm. This comparative data suggests the expected regions for the signals of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic Protons | 7.0 - 9.0 | Multiplets |
| -CH₂Cl | 4.5 - 5.0 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals would be observed for the fourteen carbons of the phenanthrene skeleton and the one carbon of the chloromethyl group. The aromatic carbons are expected to resonate in the region of δ 120-140 ppm. The quaternary carbons at the ring junctions would typically show weaker signals. The carbon of the -CH₂Cl group would be found further upfield, likely in the range of δ 40-50 ppm, influenced by the attached chlorine atom.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the protons within the phenanthrene rings. Cross-peaks would be observed between signals of protons that are on adjacent carbons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying the connectivity between different parts of the molecule, such as confirming the attachment of the chloromethyl group to the C9 position of the phenanthrene ring by observing a correlation between the -CH₂- protons and the C9, C8a, and C10a carbons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound (C₁₅H₁₁Cl), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The theoretical exact mass of C₁₅H₁₁³⁵Cl is 226.0549 and for C₁₅H₁₁³⁷Cl is 228.0520. The observation of this specific m/z value with high precision, along with the characteristic isotopic pattern for a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak), would unequivocally confirm the molecular formula. For comparison, the mass spectrum of the related compound 9-chlorophenanthrene (C₁₄H₉Cl) shows a molecular ion at m/z 212. nist.gov
Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic rings would give rise to bands in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern. A key feature would be the C-Cl stretching vibration of the chloromethyl group, which is expected in the range of 600-800 cm⁻¹. The CH₂ group would also exhibit bending vibrations around 1450 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl stretch would also be Raman active.
Fluorescence Spectroscopy for Photophysical Property Characterization
Fluorescence spectroscopy is a primary tool for investigating the photophysical properties of aromatic compounds like this compound and its derivatives. nih.gov This technique provides insights into the electronic structure and excited-state dynamics of these molecules. The core structure, phenanthrene, is known to be fluorescent under ultraviolet light. wikipedia.org
Derivatives of phenanthrene are recognized as significant π-conjugated polyaromatic compounds, making them valuable materials for photoluminescent applications. academie-sciences.fr Their unique photoluminescence and electroluminescence properties contribute to their utility in developing new sensors and nanostructured materials. academie-sciences.fr Studies on various phenanthrene derivatives show that their absorption spectra can be significantly modified by substitutions, with new bands appearing between 275 and 400 nm. academie-sciences.fr For instance, certain benzo[c]phenanthrene derivatives absorb in the UV region (λmax = 281-285 nm) and exhibit strong fluorescence in the blue region of the visible spectrum, with emission maxima between 410-422 nm. benthamdirect.comingentaconnect.comresearchgate.net Other functionalized fluorophenanthrenes show structured emissions with multiple bands, such as a difluorinated compound with a maximum emission at 353 nm and other peaks at 369, 375, and 392 nm. academie-sciences.fr
The photophysical characteristics of this compound derivatives would be similarly influenced by the nature of the substituents on the phenanthrene core. The introduction of the chloromethyl group and other functionalities can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. nih.gov
Table 1: Photophysical Properties of Selected Phenanthrene Derivatives in Solution
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (eV) | Reference |
|---|---|---|---|---|
| Benzo[c]phenanthrene Derivative 1 | 281-285 | 410-422 | 1.32-1.39 | benthamdirect.com |
| Difluorinated Phenanthrene (P4) | ~280-340 | 353 | N/A | academie-sciences.fr |
Fluorescence quenching studies are instrumental in understanding the interactions between a fluorophore, such as a this compound derivative, and other molecules (quenchers) in its environment. Quenching refers to any process that decreases the fluorescence intensity of a substance. aps.org These processes can include excited-state reactions, energy transfer, and static or dynamic quenching. nih.gov
There are two primary mechanisms of quenching:
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. nih.gov
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov
Photoinduced Electron Transfer (PET) is a common mechanism for fluorescence quenching. nih.gov In a PET system, the fluorescence is quenched due to electron transfer between the excited fluorophore and a redox-active species. nih.govarxiv.org For derivatives of this compound designed as chemosensors, the binding of an analyte (like a metal cation) can inhibit the PET process, leading to a "turn-on" fluorescence response. nih.gov
Energy transfer is another critical process where an excited donor molecule non-radiatively transfers its excitation energy to an acceptor molecule. nih.gov This phenomenon is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. In systems involving derivatives of this compound, energy transfer can occur intramolecularly to an attached chromophore or intermolecularly to another molecule in solution. Such studies are vital for applications in light-emitting diodes and biological probes. nih.gov
The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are fundamental parameters that quantify the efficiency and dynamics of the fluorescence process.
The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. arxiv.org It provides a measure of the efficiency of the fluorescence process against competing non-radiative decay pathways like internal conversion and intersystem crossing. nih.gov Quantum yields are often measured using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard, such as quinine sulfate or 9,10-diphenylanthracene, under identical experimental conditions. nih.govresearchgate.netnist.gov For some functional phenanthrene derivatives, quantum yields have been reported to range from 0.07 to 0.21. researchgate.net
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. rutgers.edu It is a characteristic property of a fluorophore and is sensitive to its environment. The lifetime (τ) is directly proportional to the quantum yield (ΦF) and inversely proportional to the radiative decay rate constant (kF), as described by the equation: ΦF = kF * τ. researchgate.net Measurements of fluorescence lifetime can help distinguish between static and dynamic quenching mechanisms, as dynamic quenching affects the lifetime while static quenching does not. nih.gov For chlorophyll a, a complex photopigment, measured lifetimes in live cells are on the order of 0.3 to 1.5 nanoseconds, which is significantly shorter than in isolated antenna complexes (2.5 to 4 ns), reflecting the use of energy in photochemical reactions. rutgers.edu
Table 2: Key Fluorescence Parameters and Their Significance
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| Fluorescence Quantum Yield | ΦF | Ratio of photons emitted to photons absorbed | Measures the efficiency of the fluorescence process. arxiv.org |
| Fluorescence Lifetime | τ | Average time in the excited state | Characterizes excited-state dynamics and sensitivity to the molecular environment. rutgers.edu |
| Radiative Decay Rate | kF | Rate of fluorescence emission | Intrinsic property related to the probability of the radiative transition. researchgate.net |
| Non-radiative Decay Rate | kNR | Rate of non-radiative de-excitation | Competes with fluorescence, reducing quantum yield and lifetime. researchgate.net |
X-ray Diffraction (XRD) for Single Crystal Structure Elucidation
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids, including derivatives of this compound. ulisboa.ptnorthwestern.edu This non-destructive technique provides a wealth of structural information that is crucial for understanding a compound's chemical properties and reactivity. carleton.edu
The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. carleton.eduscribd.com The positions and intensities of these diffracted spots are unique to the crystal's internal structure. ulisboa.pt
By analyzing this diffraction pattern, researchers can determine:
Unit Cell Dimensions: The fundamental repeating block of the crystal lattice (a, b, c, α, β, γ). carleton.edu
Bond Lengths and Angles: The precise distances and angles between atoms in the molecule, confirming its covalent structure. northwestern.educarleton.edu
Molecular Conformation: The spatial arrangement of the atoms, including the planarity of the phenanthrene rings and the orientation of the chloromethyl substituent.
Intermolecular Interactions: Details of how molecules pack in the crystal lattice, revealing non-covalent interactions such as π-stacking, van der Waals forces, and potential hydrogen bonds. northwestern.edu
Absolute Stereochemistry: For chiral molecules, XRD can determine the absolute configuration of enantiomers. northwestern.edu
The successful structure elucidation of a this compound derivative via XRD would provide an unambiguous confirmation of its chemical identity and offer critical insights into its solid-state properties. This information is invaluable for establishing structure-property relationships and for the rational design of new materials. northwestern.edu
Applications in Advanced Organic Synthesis and Materials Science
Precursor for Fluorescent Probes and Sensors
The inherent fluorescence of the phenanthrene (B1679779) core makes 9-chloromethylphenanthrene an attractive scaffold for the development of fluorescent probes and sensors. The reactive chloromethyl group allows for the facile introduction of various functionalities, enabling the tuning of photophysical properties and the incorporation of specific recognition motifs.
Design and Synthesis of Phenanthrene-based Fluorophores
The synthesis of phenanthrene-based fluorophores from this compound typically involves nucleophilic substitution reactions at the chloromethyl position. This allows for the covalent attachment of a wide range of moieties that can modulate the fluorescence emission and absorption characteristics of the phenanthrene core. For instance, reaction with amines, phenols, and thiols can lead to the formation of new derivatives with tailored photophysical properties.
One common strategy involves the introduction of a recognition unit that can interact with a specific analyte. This interaction can then trigger a change in the fluorescence of the phenanthrene fluorophore, forming the basis of a fluorescent sensor. The design of such probes often leverages principles like Photoinduced Electron Transfer (PET), where the interaction with the analyte disrupts a non-radiative decay pathway, leading to an increase in fluorescence intensity.
While direct synthetic examples starting from this compound are not extensively detailed in readily available literature, the analogous compound, 9-(chloromethyl)anthracene, is widely used in the synthesis of fluorescent probes, highlighting the synthetic utility of the chloromethyl group on a polycyclic aromatic hydrocarbon for creating such sensors.
Application in Molecular Recognition and Sensing
Phenanthrene-based fluorophores derived from precursors like this compound have potential applications in molecular recognition and sensing. The phenanthrene moiety can act as a signaling unit, while the substituent introduced via the chloromethyl group can serve as the recognition element. This modular design allows for the development of sensors for a variety of analytes, including metal ions, anions, and biologically relevant molecules.
The principle of molecular recognition relies on specific interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions, between the sensor molecule and the target analyte. These interactions can induce conformational changes or alter the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence signal. This "turn-on" or "turn-off" fluorescence response provides a sensitive method for analyte detection.
Intermediate in the Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in the synthesis of several classes of biologically active compounds, owing to the ability of its reactive chloromethyl group to participate in key bond-forming reactions.
Synthesis of Alkaloids (e.g., Phenanthroindolizidines)
Phenanthroindolizidine alkaloids are a class of natural products that exhibit a range of biological activities, including potent antitumor properties. The synthesis of these complex molecules often involves the construction of the phenanthrene core followed by the annulation of the indolizidine ring system.
This compound and its derivatives are valuable precursors in this context. The chloromethyl group provides a handle for the attachment of the indolizidine moiety or its precursors. For example, N-(phenanthren-9-ylmethyl) substituted prolinol derivatives are key intermediates in the synthesis of phenanthroindolizidine alkaloids. These intermediates can be prepared by the reaction of a phenanthrene derivative bearing a reactive group at the 9-position, such as a chloromethyl group, with a suitable proline derivative.
A specific example from the literature describes the synthesis of N-(4,10-dichloro-3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-2-chloromethylpyrrolidine, a seco-chlorinated derivative of a phenanthroindolizidine precursor, which highlights the utility of the 9-methyl-substituted phenanthrene core in building these complex alkaloids. mdpi.com
| Precursor | Intermediate | Target Alkaloid Class | Reference |
| 9-Substituted Phenanthrene | N-(Phenanthren-9-ylmethyl)prolinol derivative | Phenanthroindolizidine Alkaloids | nih.gov |
| Substituted Phenanthrene | N-(4,10-dichloro-3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-2-chloromethylpyrrolidine | Phenanthroindolizidine Alkaloids | mdpi.com |
Development of Nitrogen Mustard Agents and Alkylating Compounds
Nitrogen mustards are a class of alkylating agents that have been used in chemotherapy. wikipedia.orgnih.govbiointerfaceresearch.com These compounds typically contain a bis(2-chloroethyl)amino group, which can alkylate DNA and lead to cell death. The phenanthrene scaffold has been explored as a carrier for the nitrogen mustard moiety, with the aim of developing novel anticancer agents.
Research has been conducted on nitrogen mustards of this compound derivatives. This suggests that this compound can be utilized as a starting material to synthesize phenanthrene-based nitrogen mustards. The synthesis would likely involve the reaction of this compound with a bis(2-hydroxyethyl)amine followed by chlorination to yield the active nitrogen mustard. The lipophilic phenanthrene group may aid in the transport of the cytotoxic nitrogen mustard group across cell membranes.
| Precursor | Functional Group | Class of Compound | Potential Application |
| This compound | Bis(2-chloroethyl)amino | Nitrogen Mustard Agent | Chemotherapy |
Preparation of Other Pharmaceutical Intermediates
The reactivity of the chloromethyl group in this compound makes it a useful building block for the synthesis of various other pharmaceutical intermediates. By reacting it with different nucleophiles, a wide array of phenanthrene-containing molecules with potential therapeutic applications can be accessed. For example, ether and ester linkages can be readily formed, allowing for the connection of the phenanthrene core to other pharmacologically active moieties. This modular approach is a common strategy in drug discovery for the development of new therapeutic agents. While specific examples of other pharmaceutical intermediates derived directly from this compound are not extensively documented in publicly available literature, the fundamental reactivity of the compound suggests its potential in this area.
Role in Polymer Chemistry and Functional Materials
The phenanthrene moiety, a key structural component of this compound, offers unique photophysical and electronic properties that make it a valuable building block in the design of advanced polymers and functional materials. The reactive chloromethyl group at the 9-position provides a convenient handle for incorporating this chromophore into various macromolecular architectures. This allows for the precise tuning of material properties for specific applications in fields ranging from polymer science to optoelectronics.
Incorporation into Dye-Labeled Polymers and Networks
The covalent attachment of fluorescent molecules, or fluorophores, to polymer chains is a powerful strategy for creating materials with built-in sensory and imaging capabilities. This compound can serve as a precursor to introduce the highly fluorescent phenanthrene unit into polymer structures. The reactivity of the chloromethyl group allows for its attachment to polymer backbones or monomers through nucleophilic substitution reactions. This results in dye-labeled polymers where the phenanthrene moiety acts as a fluorescent reporter.
The fluorescence properties of these phenanthrene-labeled polymers are sensitive to their local environment, making them suitable for various applications. For instance, changes in polymer conformation, solvent polarity, or the presence of specific analytes can induce measurable changes in the fluorescence intensity or wavelength of the phenanthrene label. This principle is utilized in the development of polymeric sensors and probes. While direct examples of this compound in commercial dye-labeled polymers are not extensively documented, the synthesis of polymers with fluorescent properties is a well-established field. For example, chloromethyl polystyrene has been used as a support for attaching fluorophores, indicating a general methodology that could be applied to this compound researchgate.net.
Catalysis and Reaction Development
While this compound itself is not typically used directly as a catalyst, its reactive nature makes it a valuable precursor for the synthesis of more complex molecules that can act as ligands in catalytic systems. The development of novel catalysts is crucial for advancing organic synthesis, enabling the efficient and selective formation of chemical bonds.
The synthesis of various phenanthrene derivatives often relies on catalytic methods, such as palladium-catalyzed Heck reactions, to construct the core aromatic structure researchgate.net. Once the phenanthrene scaffold is formed, further functionalization can lead to molecules with catalytic activity. For instance, the introduction of specific functional groups at the 9-position of the phenanthrene ring can create ligands that can coordinate with metal centers to form active catalysts.
Although direct catalytic applications of this compound are not widely reported, the synthesis of 9-substituted phenanthrene derivatives for various applications, including as potential antitumor agents, demonstrates the versatility of synthetic routes starting from a functionalized phenanthrene core nih.govnih.govresearchgate.net. These synthetic strategies often involve the conversion of a group at the 9-position, such as a carboxylic acid, into other functionalities nih.govnih.gov. A similar approach could be envisioned starting from this compound to generate novel ligands for catalysis. The development of such phenanthrene-based catalysts could offer new possibilities in asymmetric synthesis and other areas of reaction development.
Theoretical and Computational Chemistry Studies of 9 Chloromethylphenanthrene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy. For 9-chloromethylphenanthrene, these calculations are crucial for characterizing its reactivity and electronic nature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide significant information about a molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is primarily located on the electron-rich phenanthrene (B1679779) ring system, indicating its nucleophilic character. The LUMO, conversely, is expected to have significant contributions from the chloromethyl group, highlighting its electrophilic nature and susceptibility to nucleophilic attack at the benzylic carbon. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 5.65 |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing transition states, which are the energy maxima along the reaction coordinate.
For this compound, a common reaction is nucleophilic substitution at the chloromethyl group. Reaction pathway modeling can elucidate the mechanism of this process, for instance, distinguishing between an SN1 pathway involving a stable benzylic carbocation intermediate and an SN2 pathway with a concerted bond-forming and bond-breaking process. Transition state analysis provides the activation energy for each potential pathway, allowing for the prediction of reaction rates and the predominant mechanism under different conditions. The geometry of the transition state reveals the precise arrangement of atoms at the point of highest energy, offering a detailed picture of the bond reorganization process.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
For this compound, MD simulations can be used to investigate its solvation in various solvents, providing insights into its solubility and the nature of solute-solvent interactions. Furthermore, if this compound is being studied for its potential biological activity, MD simulations can model its interaction with a target protein. These simulations can reveal the preferred binding orientation, the key intermolecular interactions (such as hydrogen bonds, van der Waals forces, and hydrophobic interactions) that stabilize the complex, and the conformational changes that may occur upon binding.
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. By analyzing a series of related compounds, SAR models can identify the key molecular features that are responsible for the observed activity, guiding the design of new, more potent derivatives.
For derivatives of this compound, SAR studies would involve synthesizing a library of analogues with modifications at various positions on the phenanthrene ring or by replacing the chloro- substituent. The biological activity of these compounds would be experimentally determined, and this data would then be used to build a computational model. This model could be based on various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). The resulting SAR model can then be used to predict the activity of yet-to-be-synthesized derivatives, prioritizing the most promising candidates for further investigation.
Q & A
Q. What are the established synthetic routes for 9-chloromethylphenanthrene, and what experimental validations ensure reproducibility?
The synthesis of this compound typically involves Friedel-Crafts alkylation of phenanthrene using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like AlCl₃ . Key validation steps include:
- Purity assessment : Use GC-MS or HPLC to confirm the absence of unreacted starting materials or byproducts.
- Structural verification : Employ ¹H/¹³C NMR to confirm the chloromethyl group’s position (C9) and IR spectroscopy to detect C-Cl stretching bands (~550–750 cm⁻¹) .
- Yield optimization : Monitor reaction temperature (typically 0–25°C) and stoichiometric ratios to minimize side reactions like over-alkylation .
Q. What spectroscopic methods are recommended for characterizing this compound, and how are spectral discrepancies resolved?
Standard methods include:
- NMR spectroscopy : Compare chemical shifts with NIST reference data (e.g., C9 proton at δ 4.5–5.0 ppm in CDCl₃) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 212.674 for [M]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in substitution patterns by analyzing single-crystal structures, as demonstrated in nickel coordination complexes .
Discrepancies (e.g., unexpected IR peaks) should be addressed by repeating experiments under inert atmospheres to rule out oxidation or hydrolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis) .
- Spill management : Neutralize chlorinated residues with sodium bicarbonate and dispose via hazardous waste protocols .
- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize di- or tri-substituted byproducts during synthesis?
- Catalyst selection : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce electrophilic overactivation .
- Solvent effects : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and limit polysubstitution .
- Kinetic control : Conduct reactions at lower temperatures (−10°C) and shorter durations (1–2 hours) to favor monoalkylation .
Validate outcomes using TLC monitoring and comparative NMR analysis of crude vs. purified products .
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Dose-response validation : Replicate assays (e.g., cytotoxicity tests) across multiple cell lines to distinguish compound-specific effects from experimental artifacts .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
- Control experiments : Include parent phenanthrene and chloromethyl-free analogs to isolate the contribution of the C9 substituent .
Q. How does the chloromethyl group influence the compound’s coordination chemistry in metal-catalyzed reactions?
The chloromethyl moiety acts as a σ-donor in transition metal complexes (e.g., Ni or Pd), enabling applications in cross-coupling reactions. Key observations include:
- Structural distortion : Square-planar geometries in nickel complexes, as confirmed by X-ray crystallography .
- Reactivity trends : Enhanced oxidative addition kinetics compared to non-functionalized phenanthrene derivatives .
Methodological tip: Use triphenylphosphine ligands to stabilize metal intermediates and prevent aggregation .
Q. What computational methods are suitable for predicting the environmental persistence of this compound?
- QSAR modeling : Correlate logP values (estimated at ~4.2) with bioaccumulation potential using EPI Suite software .
- Degradation pathways : Simulate hydrolysis and photolysis rates via DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
- Ecotoxicity screening : Cross-reference predictions with experimental microtox assays using Daphnia magna .
Q. How can crystallographic data improve the design of this compound-based materials?
- Packing analysis : Identify π-π stacking interactions (3.5–4.0 Å spacing) to engineer conductive organic frameworks .
- Thermal stability : Correlate melting points (e.g., 158°C for analogs ) with crystal lattice energy to optimize material durability.
- Synthons : Leverage halogen bonding (C-Cl···N/O) for directed self-assembly in supramolecular chemistry .
Methodological Notes
- Data reliability : Prioritize peer-reviewed sources (e.g., NIST ) over vendor-supplied SDS for physicochemical data.
- Bias mitigation : Apply PRISMA guidelines when conducting meta-analyses of bioactivity studies to address publication bias.
- Safety compliance : Regularly update risk assessments using CLP classification data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
